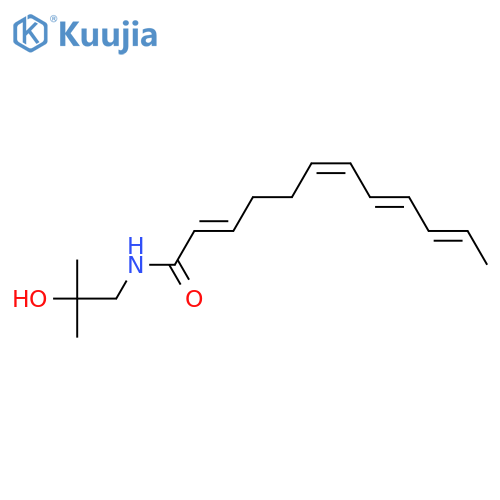

Synthesis of hydroxy-α-sanshool

,

Journal of Chemical Research,

2021,

45(3-4),

310-314